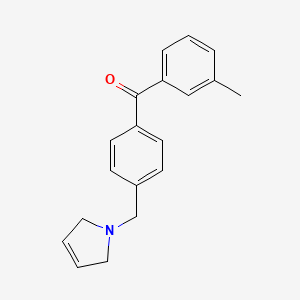

3-Methyl-4'-(3-pyrrolinomethyl) benzophenone

Description

3-Methyl-4'-(3-pyrrolinomethyl) benzophenone is a synthetic benzophenone derivative characterized by a methyl group at the 3-position and a pyrrolinomethyl substituent at the 4'-position of the benzophenone scaffold. Benzophenone derivatives are widely utilized as photo-initiators in polymer crosslinking due to their ability to generate radicals upon UV irradiation, enabling spatially controlled surface attachment .

Properties

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-15-5-4-6-18(13-15)19(21)17-9-7-16(8-10-17)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDSDJWVKDURHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643012 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-73-0 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Benzophenone Core

The benzophenone core with a 3-methyl substituent is typically prepared by Friedel-Crafts acylation:

- Starting materials: 3-methylbenzoyl chloride and 4-bromobenzene or 4-methylbenzene derivatives.

- Catalyst: Lewis acid such as aluminum chloride (AlCl3).

- Solvent: Anhydrous dichloromethane or carbon disulfide.

- Conditions: Low temperature to control regioselectivity and avoid polyacylation.

This step yields 3-methyl-4'-bromobenzophenone or 3-methyl-4'-methylbenzophenone intermediates, depending on the starting aryl halide.

Introduction of the Pyrrolinomethyl Group

The key step is the attachment of the 3-pyrrolinomethyl substituent at the para position of the benzophenone ring:

Method 1: Nucleophilic Substitution

- React 3-methyl-4'-bromobenzophenone with 3-pyrrolinomethyl chloride.

- Use a base such as potassium carbonate or sodium hydroxide to deprotonate the pyrrolidine nitrogen and facilitate substitution.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

- Temperature: Controlled heating (e.g., 50–80 °C) to promote reaction without decomposition.

Method 2: Reductive Amination

- React 3-methyl-4'-formylbenzophenone with pyrrolidine under reductive amination conditions.

- Use reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Solvent: Methanol or ethanol.

- This method allows direct formation of the pyrrolinomethyl substituent by condensation of the aldehyde with pyrrolidine followed by reduction.

Purification and Characterization

- The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).

- Characterization is performed by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Friedel-Crafts Acylation | 3-methylbenzoyl chloride, AlCl3, DCM, 0–5 °C | Control temperature to avoid side reactions |

| Nucleophilic Substitution | 3-pyrrolinomethyl chloride, K2CO3, DMF, 60 °C | Base facilitates substitution; DMF solvent enhances solubility |

| Reductive Amination | 3-methyl-4'-formylbenzophenone, pyrrolidine, NaBH(OAc)3, MeOH, RT | Mild conditions preserve functional groups |

| Purification | Silica gel chromatography, hexane/ethyl acetate | Optimize eluent ratio for best separation |

Research Findings and Comparative Analysis

- The nucleophilic substitution method is widely used due to straightforward reaction setup and good yields.

- Reductive amination offers a milder alternative, especially when sensitive functional groups are present.

- Industrial scale synthesis may employ continuous flow reactors to improve reaction control and scalability.

- The position of the methyl group (3-methyl vs. 4-methyl) affects the reactivity and selectivity of substitution reactions, necessitating tailored reaction conditions.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts + Nucleophilic Substitution | 3-methylbenzoyl chloride, 3-pyrrolinomethyl chloride, AlCl3, K2CO3 | Established, good yields | Requires handling of corrosive reagents |

| Friedel-Crafts + Reductive Amination | 3-methyl-4'-formylbenzophenone, pyrrolidine, NaBH(OAc)3 | Mild conditions, fewer side products | Requires aldehyde intermediate synthesis |

| Continuous Flow Synthesis | Same reagents as above, flow reactor setup | Enhanced scalability and control | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4’-(3-pyrrolinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted benzophenone derivatives .

Scientific Research Applications

3-Methyl-4’-(3-pyrrolinomethyl) benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4’-(3-pyrrolinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key benzophenone derivatives with substituents analogous to 3-methyl-4'-(3-pyrrolinomethyl) benzophenone:

*Estimated based on structural analogs.

Key Research Findings

Photoinitiator Efficiency

Benzophenone derivatives with electron-donating groups (e.g., pyrrolinomethyl) exhibit enhanced radical generation efficiency at higher wavelengths (~365 nm) compared to unsubstituted benzophenone (BP), which activates at shorter wavelengths . For instance, 2-carboethoxy-4'-(3-pyrrolinomethyl) benzophenone (CAS 898763-89-8) demonstrates superior performance in spatially resolved crosslinking due to its balanced steric and electronic properties .

Biological Activity

3-Methyl-4'-(3-pyrrolinomethyl) benzophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

- Molecular Formula : C19H21N

- Molecular Weight : 273.38 g/mol

- CAS Number : 898763-73-0

The compound features a benzophenone core with a pyrrolinomethyl substituent, which is crucial for its biological activity. The presence of the pyrrolidine moiety enhances its interaction with biological targets.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.

- Anticancer Properties : There is emerging evidence that this compound may have anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer treatment.

- Anti-inflammatory Effects : Some research indicates that this compound can modulate inflammatory pathways, potentially reducing inflammation in various models of disease.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. This interaction can lead to altered gene expression and cellular responses, contributing to its observed biological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings support the potential use of this compound in developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In vitro experiments performed on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. The compound induced apoptosis as evidenced by increased levels of caspase-3 activity.

| Treatment Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Relative Units) |

|---|---|---|

| Control | 100 | 1 |

| 10 | 85 | 1.5 |

| 25 | 60 | 2 |

| 50 | 30 | 5 |

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies indicate that the compound may cause skin irritation and sensitization in susceptible individuals. Further research is necessary to fully understand its safety profile and potential side effects .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the solvatochromic behavior of 3-Methyl-4'-(3-pyrrolinomethyl) benzophenone?

- Methodological Answer : Utilize FTIR spectroscopy to analyze the ν(C=O) stretch, which is highly sensitive to solvent interactions. For example, in polar solvents like alcohols, split ν(C=O) bands arise due to hydrogen bonding between the carbonyl group and solvent molecules (e.g., water or acetonitrile) . UV-Vis spectroscopy can further correlate solvatochromic shifts with solvent polarity parameters (e.g., Onsager reaction field). Computational DFT calculations can validate experimental vibrational shifts and predict solvent effects .

Q. How can researchers optimize synthetic routes for derivatives of this compound?

- Methodological Answer : Employ factorial design (e.g., 2⁴ factorial planning) to systematically vary substituents (e.g., hydroxyl groups at C4, C6) and reaction conditions. Monitor outcomes via energy gap (HOMO-LUMO) calculations to prioritize configurations with desired electronic properties . For grafting applications, control benzophenone diffusion into PDMS by adjusting soaking time (e.g., 60 minutes for stable surface concentration) and solvent choice (acetone vs. ethanol, diffusion coefficients: 1.3 × 10⁻¹⁰ m²/s vs. 0.9 × 10⁻¹⁰ m²/s) .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : Store under inert conditions (argon/vacuum) to prevent oxidation of the pyrrolinomethyl group. Avoid prolonged exposure to light, as benzophenone derivatives are prone to photodegradation. Validate stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can solvent-solute interactions explain contradictions in solvatochromic data for this compound?

- Methodological Answer : Discrepancies in ν(C=O) band splitting (e.g., single vs. dual peaks) arise from solvent-specific hydrogen-bond dynamics. In halogenated solvents, rapid halogen/hydrogen bond interexchange leads to a single perturbed peak, while alcohols exhibit split bands due to slower hydrogen bond lifetimes (~7.7 ps). Use time-resolved IR spectroscopy to resolve these dynamics and correlate with Kubo–Anderson fitting models .

Q. What computational strategies best predict the compound’s reactivity in photodynamic therapy (PDT) applications?

- Methodological Answer : Design benzophenone-core AIE-active photosensitizers (AIE-PSs) using TD-DFT to optimize ROS generation via Type I/II pathways. Introduce methylpyridinium groups for mitochondria-targeting (confirmed via electrostatic interaction assays). Validate using in vitro hypoxia models with confocal imaging to track ROS localization .

Q. How can diffusion modeling improve experimental reproducibility in benzophenone-based surface grafting?

- Methodological Answer : Apply Fick’s law-based diffusion models to predict benzophenone surface concentration on PDMS substrates. Calibrate using experimental absorption data (acetone: diffusion coefficient 1.3 × 10⁻¹⁰ m²/s). Optimize drying time (≥60 minutes) to stabilize surface concentration and minimize oxygen quenching during UV-initiated polymerization .

Data Contradiction Analysis

Q. Why do vibrational shifts calculated via DFT sometimes deviate from experimental values?

- Resolution : Theoretical models often assume static solvent configurations, while real systems involve dynamic equilibria (e.g., solvent reorientation). Improve accuracy by incorporating molecular dynamics (MD) simulations to account for solvent mobility. For example, DFT-predicted ν(C=O) shifts in acetonitrile show <5% error when MD-derived solvent configurations are included .

Methodological Best Practices

- Spectroscopy : Always deconvolute overlapping bands (e.g., ν(C=O) in alcohols) using Kubo–Anderson functions to isolate solvent-specific contributions .

- Synthesis : Validate grafting efficiency via XPS to quantify benzophenone surface density (detect C=O peak at ~530 eV) .

- Safety : Conduct endocrine disruption assays (e.g., ER/AR receptor binding) for derivatives, as benzophenone analogs are known endocrine disruptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.